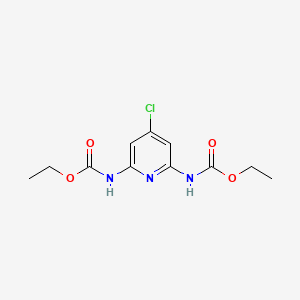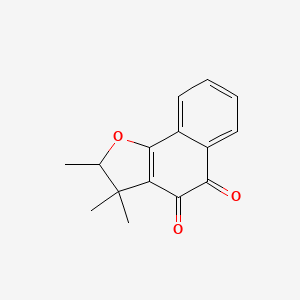
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate, also known as DEC, is an organophosphorus compound that has been used for a variety of scientific research applications. It is a colorless, water-soluble, and non-toxic compound with a molecular weight of 278.6 g/mol. DEC has a wide range of applications in biochemical and physiological research, as well as in laboratory experiments.
Scientific Research Applications
Structural Analysis and Hydrogen Bonding
- Research has shown the crystallization and hydrogen bonding networks in various diethyl dicarbamate compounds, highlighting their structural properties. For example, diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits hydrogen-bonding networks involving H atoms bonded to the N atom of the 1,4-dihydropyridine ring and carbonyl O atoms (Metcalf & Holt, 2000).
Crystal Structure and Molecular Interactions
- The crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been studied, revealing the planarity of the thieno[2,3-b]pyridine moiety and the stabilization by intermolecular and intramolecular hydrogen bonds (Armas et al., 2003).
Cardioactivity and Solid-state Structure
- Certain diethyl dicarbamate derivatives, like diethyl 2,6-dimethyl-4-(5-ethyl-3-phenylisoxazol-4-yl)-1,4-dihydroypridine-3,5- dicarboxylate, have been synthesized and analyzed for their molecular structures and cardioactivity, demonstrating potential as vasodilators in medical applications (McKenna et al., 1988).
Halogen/Halogen Displacement in Heterocycles
- Studies have explored the halogen/halogen displacement in pyridines, including diethyl (4-chloropyridine-2,6-diyl)dicarbamate. This research is significant for understanding the chemical behavior of such compounds in various reactions (Schlosser & Cottet, 2002).
Synthesis and X-Ray Crystal Structures
- The synthesis of 1,4-dihydropyridine derivatives, including diethyl dicarbamates, and their characterization by single crystal X-ray diffraction, provides insights into the self-assembly of compounds with various types of non-covalent interactions affecting crystal packing (Shashi et al., 2020).
Antimicrobial Activity
- Research into bisindole tetracarboxylate compounds, which include diethyl dicarbamates, has led to the synthesis of derivatives with potential antimicrobial activities, highlighting another application of these compounds in medicinal chemistry (Gadaginamath & Shyadligeri, 2000).
properties
IUPAC Name |
ethyl N-[4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4/c1-3-18-10(16)14-8-5-7(12)6-9(13-8)15-11(17)19-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTWOONWQPJJFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC(=N1)NC(=O)OCC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10980041 |
Source


|
| Record name | Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10980041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate | |
CAS RN |
63708-78-1 |
Source


|
| Record name | NSC167904 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 63708-78-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10980041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














